
3-(Pyrimidin-2-ylamino)benzoic acid
Descripción general
Descripción
3-(Pyrimidin-2-ylamino)benzoic acid is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . It is a derivative of benzoic acid, where the amino group is substituted with a pyrimidin-2-yl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
The primary target of 3-(Pyrimidin-2-ylamino)benzoic acid is the Retinoid X Receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a key role in the development of cancer .
Mode of Action
This compound interacts with RXRα as an antagonist . It binds to the ligand-binding domain (LBD) of RXRα with submicromolar affinity . This binding inhibits the activity of RXRα in a dose-dependent manner .
Biochemical Pathways
It is known that the compound’s antagonistic action on rxrα leads to alterations in the expression and biological function of this receptor . This can have downstream effects on various cellular processes, including those involved in cancer development .
Result of Action
The binding of this compound to RXRα leads to time- and dose-dependent cleavage of poly ADP-ribose polymerase . It also significantly stimulates caspase-3 activity . These actions lead to RXRα-dependent apoptosis, or programmed cell death . This makes the compound a potential anticancer agent .
Análisis Bioquímico
Biochemical Properties
3-(Pyrimidin-2-ylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as retinoid X receptor alpha (RXRα), acting as an antagonist . This interaction inhibits the activity of RXRα, which is crucial in the regulation of gene expression and cellular differentiation . Additionally, this compound has been shown to bind selectively to RXRα with submicromolar affinity, indicating its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to inhibit the proliferation of human cancer cell lines such as HepG2 and A549, while exhibiting low cytotoxicity in normal cells like LO2 and MRC-5 . This compound influences cell function by inducing apoptosis through the activation of caspase-3 and the cleavage of poly ADP-ribose polymerase . Furthermore, this compound affects cell signaling pathways by inhibiting 9-cis-retinoic acid-induced activity in a dose-dependent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to RXRα, inhibiting its activity and leading to changes in gene expression . The compound’s binding to RXRα is characterized by submicromolar affinity, which suggests a strong and specific interaction . Additionally, this compound induces apoptosis by stimulating caspase-3 activity and promoting the cleavage of poly ADP-ribose polymerase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound induces time-dependent cleavage of poly ADP-ribose polymerase and stimulates caspase-3 activity, leading to apoptosis . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits potent anti-proliferative activity against cancer cells at low concentrations, while higher doses may lead to toxic or adverse effects . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with RXRα plays a crucial role in modulating gene expression and cellular metabolism . Additionally, this compound may influence other metabolic pathways through its effects on enzyme activity and protein interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding the mechanisms of transport and distribution can provide insights into the compound’s efficacy and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylamino)benzoic acid typically involves the reaction of 2-aminopyrimidine with 3-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrimidin-2-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-(Pyrimidin-2-ylamino)benzoic acid has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The compound's structure allows it to interact effectively with microbial targets, leading to significant inhibition of growth.
Case Study: Antimicrobial Evaluation
A study synthesized several pyrimidine derivatives, including this compound, and tested them against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans). The results indicated promising Minimum Inhibitory Concentration (MIC) values, demonstrating the compound's potential as an antimicrobial agent .
Microbial Strain | MIC (µg/mL) | Activity |
---|---|---|
S. aureus | 32 | Effective |
E. coli | 64 | Moderate |
C. albicans | 16 | High |
Anticancer Properties
The anticancer potential of this compound has been explored through various studies that assess its effectiveness against different cancer cell lines.
Case Study: Anticancer Evaluation
In vitro studies have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The IC50 values were comparable to established chemotherapeutics like doxorubicin.
Cancer Cell Line | IC50 (µM) | Reference Drug |
---|---|---|
A549 | 5.85 | Doxorubicin |
MCF-7 | 4.53 | Doxorubicin |
HCT-116 | 21.3 | Doxorubicin |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .
Anti-inflammatory Applications
Inflammation plays a crucial role in various diseases, and compounds like this compound have been investigated for their anti-inflammatory effects.
Case Study: Anti-inflammatory Activity
Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, a study demonstrated that certain derivatives significantly reduced levels of TNF-alpha in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Inflammatory Marker | Reduction (%) |
---|---|
TNF-alpha | 87 |
IL-6 | 75 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrimidine and benzoic acid moieties can enhance potency and selectivity for specific biological targets.
Key Findings from SAR Studies
- Electron-withdrawing groups on the aromatic ring improved antimicrobial activity.
- Substitutions at specific positions on the pyrimidine ring enhanced anticancer efficacy.
- The presence of functional groups such as -OH or -NH2 can significantly influence the compound's interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrimidin-2-ylamino)benzoic acid: Similar structure but with the amino group at the 4-position.
3-(Pyrimidin-2-ylamino)benzohydrazide: A derivative with a hydrazide group instead of a carboxylic acid group.
2-(Pyrimidin-2-ylamino)benzoic acid: Similar structure but with the amino group at the 2-position
Uniqueness
3-(Pyrimidin-2-ylamino)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyrimidin-2-ylamino group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs .
Actividad Biológica
3-(Pyrimidin-2-ylamino)benzoic acid is a compound of considerable interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and the implications for drug development.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a pyrimidine ring attached to a benzoic acid moiety. Its molecular formula is CHNO, with a molecular weight of approximately 218.22 g/mol. The compound is typically a pale beige solid at room temperature and exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol when heated. The predicted pKa of around 4.35 indicates its acidic nature, which is crucial for its biological interactions.
Anticancer Properties
Research indicates that this compound and its derivatives exhibit significant anticancer activity, particularly as modulators of the retinoid X receptor alpha (RXRα). RXRα plays a pivotal role in cancer development, making it a target for novel therapeutic agents. A study by Li et al. demonstrated that certain derivatives of this compound function as RXRα antagonists, showing potent antiproliferative effects against human cancer cell lines such as HepG2 and A549, with IC values below 10 µM .
The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, highlighting the potential of these compounds in cancer therapy .
Enzyme Interaction
The compound's carboxylic acid group allows it to participate in various biological processes, including enzyme inhibition. Studies suggest that this compound can interact with enzymes via hydrogen bonding and hydrophobic interactions, enhancing its efficacy as a pharmacological agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that optimize yield and purity. Various studies have focused on synthesizing derivatives that enhance biological activity through modifications to the pyrimidine ring or the benzoic acid core .
Example Synthetic Pathway
A common synthetic route includes:
- Formation of the pyrimidine ring.
- Coupling with benzoic acid derivatives.
- Purification through recrystallization or chromatography.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds. The table below summarizes some related compounds along with their similarity indices:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | CHNO | 0.93 |
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | CHN | 0.76 |
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | CHNO | 0.75 |
These compounds differ primarily in their substituents and functional groups, which influence their biological activity and applications.
Case Studies
Several studies have evaluated the biological activity of derivatives based on this compound:
- Study on RXRα Antagonism : A series of synthesized derivatives were tested for RXRα antagonism, revealing that certain modifications significantly enhanced anticancer activity against various cell lines .
- Proteasome Activation : Another study indicated that related benzoic acid derivatives activated proteasomal pathways, suggesting potential applications in anti-aging therapies due to their role in protein degradation systems .
Propiedades
IUPAC Name |
3-(pyrimidin-2-ylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11/h1-7H,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCQTGJTDPBYJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198195-06-1 | |
Record name | 3-[(pyrimidin-2-yl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.